1-(Diphenylmethyl)-2-nitro-benzene
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Overview
Description
1-(Diphenylmethyl)-2-nitro-benzene is an organic compound characterized by a benzene ring substituted with a diphenylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diphenylmethyl)-2-nitro-benzene can be synthesized through several methods. One common approach involves the nitration of 1-(diphenylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-2-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(Diphenylmethyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylmethyl)-2-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The diphenylmethyl group provides structural stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Diphenylmethyl)-2-aminobenzene:
Diphenylprolinol: Contains a similar diphenylmethyl group but differs in its overall structure and functional groups.
Uniqueness
1-(Diphenylmethyl)-2-nitro-benzene is unique due to the presence of both the diphenylmethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
61593-10-0 |
---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-benzhydryl-2-nitrobenzene |
InChI |
InChI=1S/C19H15NO2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
MELAKKQWPKPSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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